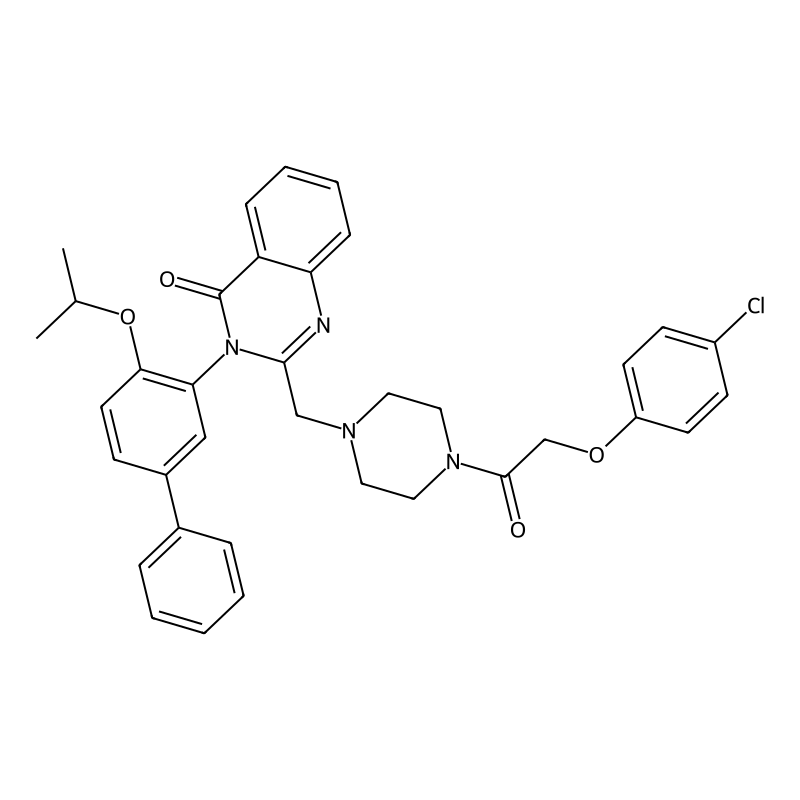Erastin2

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Erastin2 is a synthetic compound recognized as a potent inducer of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides and reactive oxygen species in an iron-dependent manner. It is specifically known for its role as an inhibitor of the cystine/glutamate transporter system Xc−, which is crucial for maintaining cellular redox homeostasis by facilitating the uptake of cystine and the release of glutamate. By inhibiting this transporter, Erastin2 leads to decreased levels of glutathione, an important antioxidant, thereby promoting oxidative stress and ferroptosis in susceptible cancer cells .
- Erastin2 binds to the system xc- transporter, likely at the cystine binding pocket [].
- This binding prevents cystine uptake from the extracellular environment [].
- Cystine is a precursor for glutathione synthesis. Reduced cystine uptake leads to decreased glutathione levels [].
- Glutathione is an essential antioxidant that protects cells from ferroptosis-inducing reactive oxygen species (ROS) [].
- Depleted glutathione levels trigger ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation [].
Ferroptosis: A New Player in Cell Death
Ferroptosis is a recently discovered form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, a type of fatty acid containing an unstable oxygen molecule. This accumulation disrupts the cell membrane and ultimately leads to cell death. Erastin acts as a ferroptosis inducer by affecting various cellular processes, including:
- System xc- inhibition: Erastin suppresses the cystine-glutamate antiporter, a transporter protein responsible for cystine uptake into cells. Cystine is a precursor for the antioxidant molecule glutathione, which plays a crucial role in protecting cells from oxidative stress. By inhibiting cystine uptake, erastin indirectly depletes glutathione levels, making cells more susceptible to ferroptosis. []
- Other potential mechanisms: Erastin might also induce ferroptosis through other mechanisms, such as affecting mitochondrial function or the voltage-dependent anion channel (VDAC). Research in this area is ongoing to elucidate the complete picture of erastin's role in ferroptosis induction. []
Erastin in Scientific Research
Due to its ability to induce ferroptosis, erastin has become a valuable tool in various scientific research applications, including:
- Understanding ferroptosis: Erastin is frequently used to study the mechanisms and regulation of ferroptosis in different cell types and disease contexts. Researchers employ erastin to investigate the involvement of ferroptosis in various pathologies and explore potential therapeutic strategies targeting this cell death pathway. []
- Cancer research: Erastin holds promise for developing novel cancer therapies. Studies have shown that erastin can selectively kill cancer cells while having minimal effects on healthy cells. Additionally, erastin can enhance the effectiveness of existing cancer treatments like chemotherapy and radiotherapy. []
- Neurodegenerative diseases: Emerging research suggests a potential role for ferroptosis in the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Erastin, along with other ferroptosis modulators, is being explored to understand the contribution of ferroptosis to these diseases and identify potential therapeutic targets. []
Erastin2 exhibits selective cytotoxicity towards cancer cells, particularly those harboring RAS mutations. It induces cell death through ferroptosis without triggering classical apoptotic markers such as DNA fragmentation or caspase activation. This unique mode of action makes it a promising candidate for cancer therapy, especially in tumors that are resistant to conventional treatments . Additionally, it has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy .
Erastin2 has several notable applications:
- Cancer Therapy: Its primary application lies in oncology, where it is investigated for its ability to selectively induce ferroptosis in cancer cells, offering a potential therapeutic strategy against various malignancies .
- Research Tool: It serves as a valuable tool for studying ferroptosis mechanisms and understanding oxidative stress responses in different cellular contexts .
- Combination Therapy: Erastin2 can be used in combination with other therapeutic agents to enhance treatment efficacy against resistant cancer types .
Research has demonstrated that Erastin2 interacts with various cellular pathways:
- Cystine/Glutamate Transporter System: Its primary interaction is with the system Xc− transporter, leading to altered redox balance within cells .
- Iron Metabolism: Studies indicate that Erastin2's efficacy may be influenced by cellular iron levels; thus, modulation of iron metabolism can affect its activity .
- Cellular Stress Responses: The compound's ability to induce oxidative stress can trigger various signaling pathways associated with cell survival and death .
Several compounds share similarities with Erastin2 in terms of their mechanism as ferroptosis inducers or inhibitors. Here is a comparison highlighting their uniqueness:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Erastin | Inhibits system Xc−; induces lipid peroxidation | First identified ferroptosis inducer; selective for RAS-mutant cells |
| RSL3 | Directly inhibits glutathione peroxidase 4 (GPX4) | More potent than Erastin but less selective |
| FIN56 | Promotes GPX4 degradation; inhibits squalene synthase | Dual mechanism; affects cholesterol metabolism |
| Sulfasalazine | Inhibits system Xc− similar to Erastin | Used primarily for inflammatory bowel diseases; less potent |
| DPI7 | Inhibits GPX4 activity | Focused on direct enzyme inhibition rather than transporter interference |
Erastin2 stands out due to its dual role in targeting both the cystine/glutamate transporter and inducing oxidative stress through lipid peroxidation, making it a versatile tool in cancer therapy research .








